molecular formula C9H16FN B12944256 5-Fluorobicyclo[3.2.2]nonan-1-amine

5-Fluorobicyclo[3.2.2]nonan-1-amine

Cat. No.: B12944256
M. Wt: 157.23 g/mol
InChI Key: LNFLSBARHUBNEF-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[322]nonan-1-amine is a fluorinated bicyclic amine compound with the molecular formula C₉H₁₆FN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[3.2.2]nonan-1-amine typically involves the fluorination of bicyclo[3.2.2]nonane derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the bicyclic structure. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobicyclo[3.2.2]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Fluorinated derivatives, other functionalized bicyclic compounds

Scientific Research Applications

5-Fluorobicyclo[3.2.2]nonan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[3.2.2]nonan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the presence of an azabicyclic ring.

    Bicyclo[3.3.1]nonanes: These compounds have a different ring structure but share some chemical properties with 5-Fluorobicyclo[3.2.2]nonan-1-amine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16FN

Molecular Weight

157.23 g/mol

IUPAC Name

5-fluorobicyclo[3.2.2]nonan-1-amine

InChI

InChI=1S/C9H16FN/c10-8-2-1-3-9(11,6-4-8)7-5-8/h1-7,11H2

InChI Key

LNFLSBARHUBNEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(CC2)F)N

Origin of Product

United States

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